3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of sulfonyl azetidines This compound is characterized by the presence of a 4-chloro-benzenesulfonyl group attached to an azetidine ring, which is further substituted with a carboxylic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-chloro-benzenesulfonyl chloride with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a strong base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Azetidine-1-carboxylic acid tert-butyl ester: Another precursor used in the synthesis.
Sulfonyl azetidines: A class of compounds with similar structural features.
Uniqueness
3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the 4-chloro-benzenesulfonyl group and the azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASMWKSWALNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698810 |
Source
|
Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-63-7 |
Source
|
Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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